

5-Isopropyl-1,3,4-oxadiazol-2-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Isopropyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1338075

[Get Quote](#)

A Technical Guide to 5-Isopropyl-1,3,4-oxadiazol-2-amine

This technical guide provides a comprehensive overview of **5-Isopropyl-1,3,4-oxadiazol-2-amine**, a heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential biological activities.

Chemical Identity and Molecular Structure

5-Isopropyl-1,3,4-oxadiazol-2-amine, a member of the 1,3,4-oxadiazole family, is a versatile building block in organic synthesis.^[1] Its core structure consists of a five-membered aromatic ring containing one oxygen and two nitrogen atoms, substituted with an isopropyl group and an amine group.

Molecular Structure:

The molecular structure of **5-Isopropyl-1,3,4-oxadiazol-2-amine** is characterized by the IUPAC name 5-propan-2-yl-1,3,4-oxadiazol-2-amine.^{[1][2]}

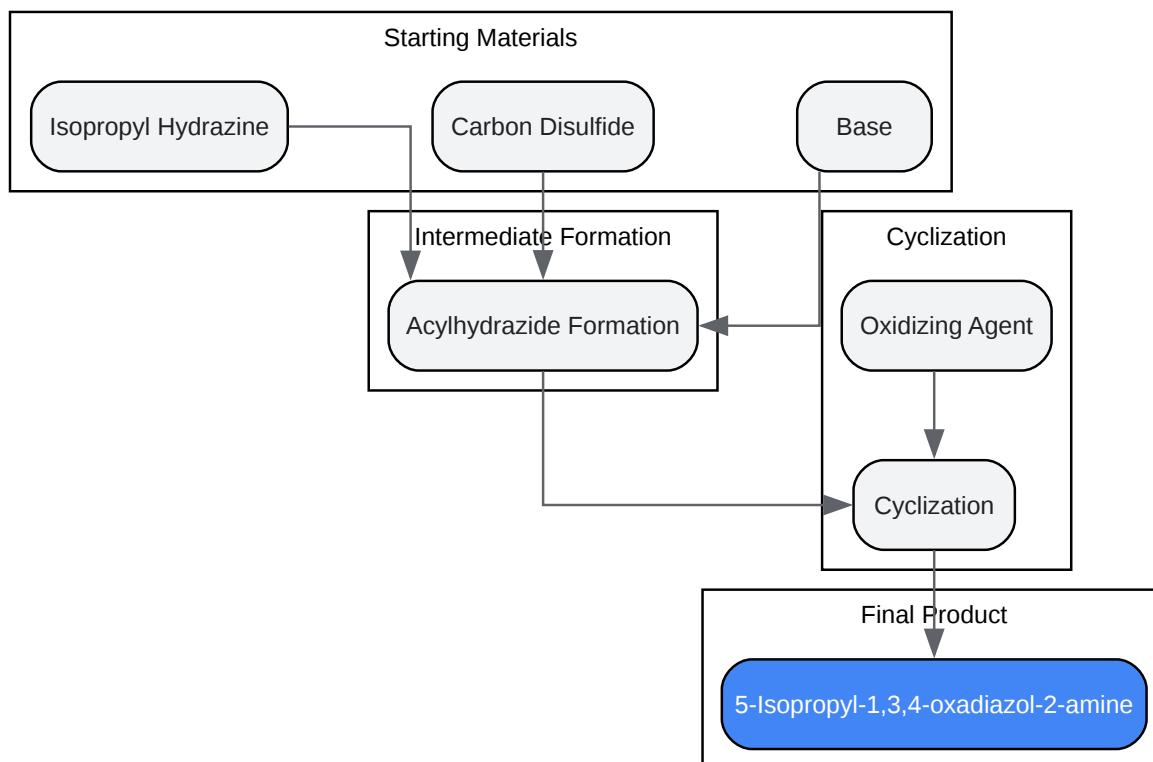
Table 1: Chemical Identifiers

Identifier	Value
CAS Number	65283-97-8 [1] [2]
IUPAC Name	5-propan-2-yl-1,3,4-oxadiazol-2-amine [1] [2]
Molecular Formula	C ₅ H ₉ N ₃ O [1] [2]
SMILES	CC(C)C1=NN=C(O1)N [1]
InChI	1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8) [1]
InChI Key	IIOLDHZNWWMEHN-UHFFFAOYSA-N [1]

Physicochemical Properties

5-Isopropyl-1,3,4-oxadiazol-2-amine is typically a solid at room temperature.[\[1\]](#) A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Data


Property	Value
Molecular Weight	127.14 g/mol [1] [2]
Exact Mass	127.074561919 [2]
Physical Form	Solid [1]
Density	1.145 g/cm ³ [2]
Boiling Point	236.41 °C [2]
Flash Point	96.778 °C [2]
Refractive Index	1.509 [2]

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established area of organic chemistry. While a specific, detailed experimental protocol for **5-Isopropyl-1,3,4-oxadiazol-2-**

amine is not extensively published, a general and common synthetic route involves the cyclization of an appropriate acylhydrazide.[1]

General Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **5-Isopropyl-1,3,4-oxadiazol-2-amine**.

Representative Experimental Protocol:

This protocol is a representative method based on general procedures for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.[1][3]

- Step 1: Formation of Hydrazinecarboxamide. To a solution of isobutyric acid hydrazide in a suitable solvent, an equimolar amount of potassium isothiocyanate is added. The mixture is refluxed for several hours.

- Step 2: Cyclization. After cooling, the reaction mixture is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride, and heated to induce cyclization.
- Step 3: Work-up and Purification. The reaction mixture is then poured into ice water and neutralized with a base. The resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure **5-Isopropyl-1,3,4-oxadiazol-2-amine**.

Characterization:

The structure of the synthesized compound can be confirmed using various analytical techniques:

- FTIR Spectroscopy: To identify functional groups such as N-H, C=N, and C-O-C stretching vibrations.
- ^1H and ^{13}C NMR Spectroscopy: To confirm the arrangement of protons and carbon atoms in the molecule.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

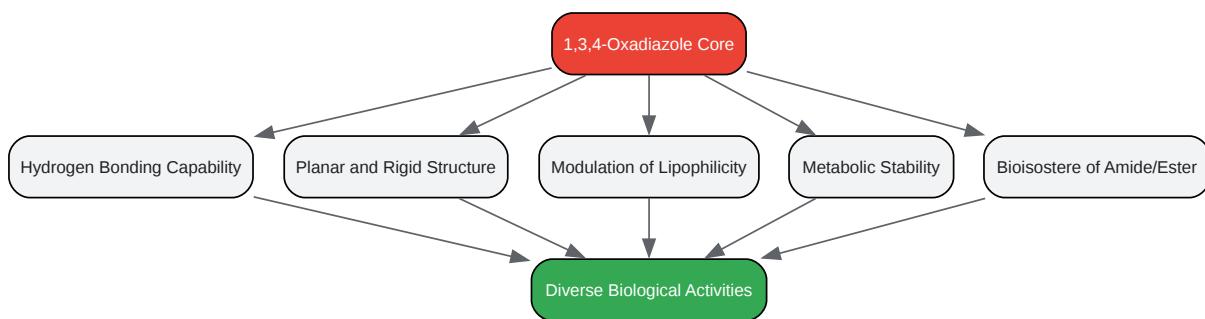
Biological and Chemical Significance

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Potential Biological Activities:

Derivatives of 1,3,4-oxadiazole have been reported to possess:

- Antibacterial and antifungal properties[\[1\]](#)[\[4\]](#)
- Antiviral activity[\[4\]](#)
- Anticancer properties[\[1\]](#)[\[4\]](#)
- Anti-inflammatory and analgesic effects[\[1\]](#)


5-Isopropyl-1,3,4-oxadiazol-2-amine serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.^[1] Its primary amine and heterocyclic nature make it a versatile synthon for further chemical modifications.

Chemical Reactivity:

The amino group at the 2-position can undergo various reactions, including:

- N-alkylation and N-acylation: To introduce different substituents.
- Schiff base formation: With aldehydes and ketones.
- Diazotization: Followed by coupling reactions to form azo compounds.

Logical Relationship of 1,3,4-Oxadiazole Core to Biological Activity:

[Click to download full resolution via product page](#)

Caption: Key structural features of the 1,3,4-oxadiazole core contributing to its biological activity.

Applications

The primary application of **5-Isopropyl-1,3,4-oxadiazol-2-amine** is as a chemical intermediate. [1] It is utilized in:

- Medicinal Chemistry: As a starting material for the synthesis of novel drug candidates.

- Materials Science: In the development of new polymers and dyes with specific properties.[\[1\]](#)
- Agrochemicals: As a scaffold for the discovery of new pesticides and herbicides.

In conclusion, **5-Isopropyl-1,3,4-oxadiazol-2-amine** is a valuable heterocyclic compound with a well-defined chemical structure and diverse potential applications. This guide provides essential technical information to support further research and development involving this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Isopropyl-1,3,4-oxadiazol-2-amine (EVT-346905) | 65283-97-8 [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Isopropyl-1,3,4-oxadiazol-2-amine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1338075#5-isopropyl-1-3-4-oxadiazol-2-amine-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b1338075#5-isopropyl-1-3-4-oxadiazol-2-amine-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com